

# Ball milling techniques for the preparation of catalyzed NaAlH<sub>4</sub>

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## Compound of Interest

Compound Name: Sodium aluminum hydride

Cat. No.: B089126

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## Application Notes: Ball Milling for Catalyzed NaAlH<sub>4</sub> Synthesis

### Introduction

Sodium alanate (NaAlH<sub>4</sub>) is a promising material for solid-state hydrogen storage due to its high gravimetric capacity of 5.6 wt% and volumetric density.<sup>[1]</sup> However, its practical application is hindered by slow hydrogen absorption/desorption kinetics and poor reversibility under moderate conditions.<sup>[2][3]</sup> To overcome these limitations, various catalysts, including transition metals, metal oxides, and metal halides, are incorporated into the NaAlH<sub>4</sub> matrix.<sup>[1]</sup> High-energy ball milling has emerged as a highly effective one-step mechanochemical technique for both synthesizing NaAlH<sub>4</sub> and dispersing catalysts, thereby significantly enhancing its hydrogen storage properties.<sup>[4][5]</sup>

### Principle of Ball Milling

Ball milling is a process that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy impact environment.<sup>[6]</sup> This mechanical action leads to:

- Particle Size Reduction: Decreases the diffusion path length for hydrogen atoms.<sup>[7]</sup>
- Increased Surface Area: Provides more sites for hydrogen interaction.<sup>[7]</sup>

- **Creation of Defects:** Introduces dislocations and defects that can act as nucleation sites for hydrogen absorption and desorption.[7][8]
- **Homogeneous Catalyst Dispersion:** Ensures intimate contact between the catalyst and the hydride, which is crucial for efficient catalytic activity.

The process can be used to synthesize  $\text{NaAlH}_4$  directly from sodium hydride ( $\text{NaH}$ ) and aluminum ( $\text{Al}$ ) powder in the presence of a catalyst and under a hydrogen atmosphere.[4][8] This direct synthesis approach is advantageous as it combines material formation and catalyst doping into a single step.[5]

### Catalysts for $\text{NaAlH}_4$

A wide range of catalysts have been investigated to improve the performance of  $\text{NaAlH}_4$ . The addition of catalysts effectively lowers the decomposition temperature and improves the kinetics of hydrogen release and uptake.[1]

- **Titanium-Based Catalysts:** Titanium compounds, particularly halides like  $\text{TiCl}_3$ ,  $\text{TiCl}_4$ , and  $\text{TiF}_3$ , are the most widely studied and effective catalysts.[4][9] During milling, these precursors react to form active Ti-Al species that are believed to be the true catalytic sites.[10]
- **Cerium-Based Catalysts:** Nanoparticles of cerium compounds such as  $\text{CeB}_6$ ,  $\text{CeF}_3$ , and  $\text{CeO}_2$  have shown excellent catalytic activity.[2] Nano- $\text{CeB}_6$ , in particular, enables hydrogen release at temperatures as low as  $75^\circ\text{C}$  and rapid rehydrogenation.[2]
- **Other Transition Metals and Oxides:** Various other transition metals (e.g., Ni, Fe) and their oxides (e.g.,  $\text{TiO}_2$ ,  $\text{La}_2\text{O}_3$ ,  $\text{CeO}_2$ ) have also been shown to enhance the hydrogen storage properties of  $\text{NaAlH}_4$ . [3][9]
- **Carbon Materials:** Carbon allotropes, such as single-wall carbon nanotubes (SWNTs) and graphite, can be used in conjunction with metal catalysts to further enhance kinetics by creating new hydrogen transition pathways.[11]

## Data on Catalyzed $\text{NaAlH}_4$ Preparation

The effectiveness of different catalysts and the influence of milling parameters are summarized below.

Table 1: Effect of Various Catalysts on NaAlH<sub>4</sub> Hydrogen Storage Properties

Catalyst (mol%)	Milling Time (h)	H <sub>2</sub> Pressure	Dehydrogenation Temp. (°C)	Reversible H <sub>2</sub> Capacity (wt%)	Key Findings
3% TiCl <sub>4</sub>	60	30 bar	~120	~4.0	TiCl <sub>4</sub> showed the highest activity among chloride catalysts.[4]
4% TiF <sub>3</sub>	50	15-25 bar	< 100	4.7	Direct synthesis of nanocrystalline NaAlH <sub>4</sub> with fast kinetics. [10][12]
3% Mischmetal (Mm)	> 40	100 atm	~120	4.2	Direct synthesis is possible under high H <sub>2</sub> pressure.[8]
7% NP-TiH <sub>2</sub> @G	-	-	80	5.0	Graphene-supported TiH <sub>2</sub> nanoplates enable low-temperature operation.[9]
Nano-CeB <sub>6</sub>	-	-	75	4.9	Accomplished rehydrogenation in less than 20 minutes.[2]

Table 2: Influence of Ball Milling Parameters on NaAlH<sub>4</sub> Synthesis

Parameter	Condition	Observation	Reference
Milling Time	0 to 120 h (with 3% TiCl <sub>4</sub> )	Optimal NaAlH <sub>4</sub> formation observed at 60 h. Longer times led to partial decomposition.	[4]
H <sub>2</sub> Pressure	30 to 70 bar	A pressure of 30 bar was found to be optimal for the synthesis reaction.	[4]
H <sub>2</sub> Pressure	6-12 bar (with TiCl <sub>4</sub> )	NaAlH <sub>4</sub> can be synthesized at moderate pressures, with yield depending on milling time.	[5]
Catalyst	TiCl <sub>4</sub> vs. other chlorides	TiCl <sub>4</sub> was the most effective catalyst for promoting the conversion of NaH to NaAlH <sub>4</sub> .	[4]
Solvent	With/Without THF	Using THF solvent showed a synergistic effect with the TiCl <sub>4</sub> catalyst, enhancing conversion.	[4]

## Experimental Protocols

WARNING: All starting materials are highly reactive with air and moisture. All handling, milling, and sample preparation must be performed inside a high-purity inert atmosphere glovebox (e.g., Argon-filled, with O<sub>2</sub> and H<sub>2</sub>O levels < 1 ppm).

## Protocol 1: Direct Mechanochemical Synthesis of $\text{TiCl}_4$ -Catalyzed $\text{NaAlH}_4$

This protocol is adapted from the methodology described for high-energy ball milling synthesis.

[\[4\]](#)[\[5\]](#)

### 1. Materials and Reagents:

- Sodium Hydride (NaH), 95% purity
- Aluminum (Al) powder, 99% purity
- Titanium (IV) chloride ( $\text{TiCl}_4$ ), 99% purity, liquid
- Hardened steel or chromium steel milling vial and balls
- Toluene or Hexane (anhydrous, for cleaning)

### 2. Equipment:

- Planetary Ball Mill (e.g., Fritsch Pulverisette 5)
- Inert atmosphere glovebox
- Schlenk line for handling hydrogen gas
- Pressure-rated milling vial capable of being connected to a gas line

### 3. Procedure:

- Preparation: Transfer the planetary mill vial and balls into the glovebox. Ensure all components are clean and dry.
- Loading: Weigh and add NaH and Al powders to the milling vial in a 1:1 molar ratio.
- Catalyst Addition: Add the desired amount of catalyst (e.g., 3 mol%  $\text{TiCl}_4$ ). If the catalyst is liquid, it can be carefully added directly to the powder mixture inside the glovebox.
- Sealing: Place the milling balls into the vial. A ball-to-powder weight ratio (BPR) of 30:1 is recommended.[\[4\]](#) Securely seal the vial inside the glovebox.

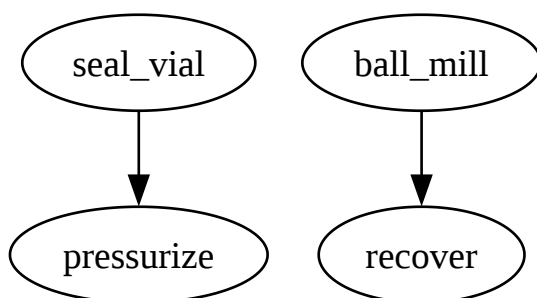
- Hydrogenation: Remove the vial from the glovebox and connect it to a hydrogen gas line. Purge the line multiple times before carefully pressurizing the vial to the target pressure (e.g., 30 bar).<sup>[4]</sup>
- Milling: Place the vial into the planetary ball mill. Set the desired rotational speed and milling program. A typical procedure might involve milling for 60 hours.<sup>[4]</sup> It is advisable to use milling/rest cycles (e.g., 30 min milling, 15 min rest) to prevent excessive heating.
- Sample Recovery: After milling is complete, vent the hydrogen pressure safely. Transfer the vial back into the glovebox.
- Storage: Carefully open the vial and collect the resulting grey/black powder. Store the catalyzed  $\text{NaAlH}_4$  powder in a sealed container inside the glovebox.

#### Protocol 2: Characterization of Synthesized Material

- X-ray Diffraction (XRD):
  - Purpose: To confirm the formation of the  $\text{NaAlH}_4$  phase and identify any residual reactants or byproducts.
  - Procedure: Load the powder sample onto a zero-background sample holder inside the glovebox. Cover the sample with an airtight, X-ray transparent dome or kapton tape to prevent air exposure during measurement.<sup>[12]</sup> Collect the diffraction pattern using a  $\text{Cu K}\alpha$  source.
- Hydrogen Sorption Analysis:
  - Purpose: To measure the hydrogen storage capacity, kinetics, and cycling stability.
  - Procedure: Use a Sieverts-type apparatus. Load a known mass of the sample into the sample holder inside the glovebox. Seal the holder and transfer it to the apparatus.
  - Dehydrogenation: Heat the sample under vacuum or low backpressure (e.g., 1 bar  $\text{H}_2$ ) to a target temperature (e.g., 150°C) and measure the amount of desorbed hydrogen.<sup>[12]</sup>

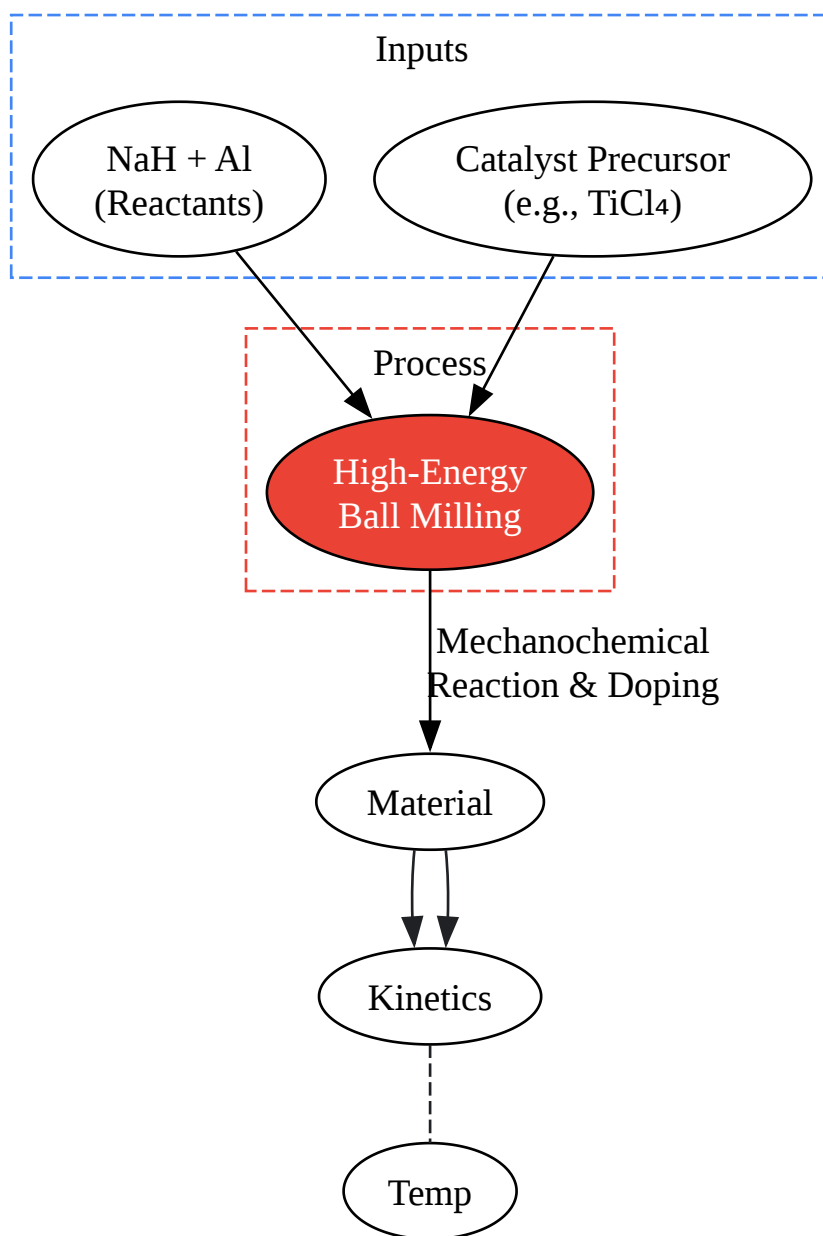
- Rehydrogenation: Cool the sample to a lower temperature (e.g., 120°C) and apply a high pressure of hydrogen (e.g., 100 bar) to measure hydrogen absorption.[12] Repeat for multiple cycles to assess stability.

## Visualizations

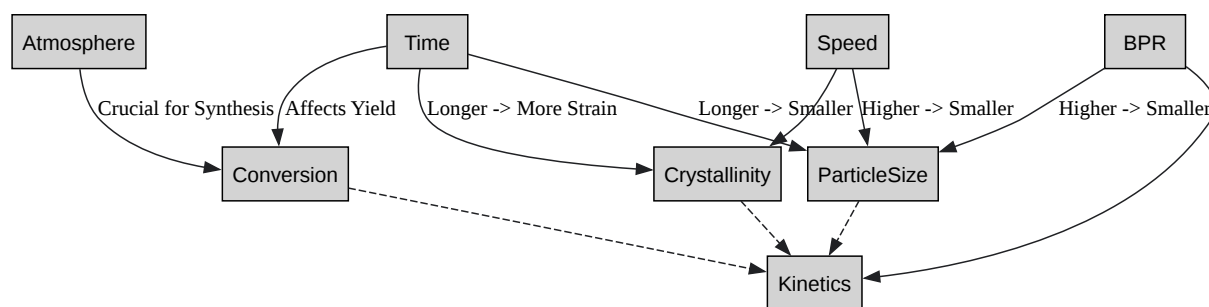


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